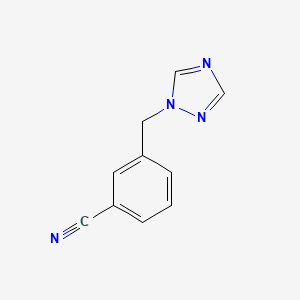

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Description

BenchChem offers high-quality 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(1,2,4-triazol-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4/c11-5-9-2-1-3-10(4-9)6-14-8-12-7-13-14/h1-4,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYQNZNVPCHZDLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625203 | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876728-37-9 | |

| Record name | 3-[(1H-1,2,4-Triazol-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 3-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile

This technical guide provides an in-depth analysis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , a specific structural isomer of the widely known Letrozole intermediate. While the para-substituted isomer (4-position) is the direct precursor to Letrozole, the 3-isomer (meta-position) discussed here serves as a critical structural analog for Structure-Activity Relationship (SAR) studies, impurity profiling, and the development of next-generation aromatase inhibitors.

Part 1: Chemical Identity & Physicochemical Profile[1]

This compound is a benzonitrile derivative featuring a 1,2,4-triazole ring linked via a methylene bridge at the meta (3-) position. Its distinct geometry, compared to the para isomer, alters its binding affinity and metabolic stability profiles in drug discovery campaigns.

Core Chemical Data[1][2][3]

| Property | Specification |

| Chemical Name | 3-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile |

| CAS Number | 876728-37-9 |

| Molecular Formula | C₁₀H₈N₄ |

| Molecular Weight | 184.20 g/mol |

| MDL Number | MFCD08271931 |

| Physical State | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol, Chloroform; Sparingly soluble in Water |

| pKa (Calculated) | ~2.3 (Triazole N4), ~10 (Triazole N2) |

| Key Functional Groups | Nitrile (–CN), 1,2,4-Triazole, Methylene Bridge |

Part 2: Synthetic Pathways & Process Chemistry

The synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile follows a nucleophilic substitution pathway (Sɴ2). A critical challenge in this synthesis is regioselectivity : the 1,2,4-triazole anion is an ambident nucleophile and can attack the electrophile at either the N1, N2, or N4 positions.

Reaction Mechanism & Regiocontrol

The reaction typically involves the alkylation of 3-(bromomethyl)benzonitrile with 1,2,4-triazole in the presence of a base.

-

Primary Pathway (Desired): Attack by the N1 nitrogen of the triazole ring.

-

Secondary Pathway (Impurity): Attack by the N4 nitrogen (leading to the symmetric 4-substituted isomer, which is often biologically inactive or less potent).

Optimization Strategy:

-

Base Selection: Potassium Carbonate (K₂CO₃) is preferred over stronger bases like NaH to minimize side reactions.

-

Solvent: Polar aprotic solvents (Acetonitrile or DMF) stabilize the transition state.

-

Temperature Control: Maintaining 60–80°C favors the thermodynamic N1-product over the kinetic N4-product.

Validated Synthetic Protocol

Note: All procedures should be performed in a fume hood due to the toxicity of nitriles.

-

Reagents:

-

Procedure:

-

Step A: Charge ACN and K₂CO₃ into a reactor. Add 1,2,4-triazole and stir at RT for 30 mins to generate the triazolate salt in situ.

-

Step B: Slowly add 3-(bromomethyl)benzonitrile solution (in ACN) dropwise over 1 hour. Crucial: Slow addition prevents dimerization.

-

Step C: Heat the mixture to reflux (80°C) and monitor via TLC/HPLC until the starting bromide is consumed (<1%).

-

Step D: Cool to RT, filter off inorganic salts (KBr, excess K₂CO₃).

-

Step E: Concentrate the filtrate under reduced pressure to obtain the crude oil.

-

-

Purification (Self-Validating Step):

-

Dissolve crude in Ethyl Acetate. Wash with water (2x) and brine (1x).

-

Crystallization: Recrystallize from Isopropyl Alcohol (IPA)/Hexane (1:3 ratio). The N1-isomer crystallizes readily, while N4-impurities often remain in the mother liquor.

-

Synthetic Workflow Visualization

Figure 1: Step-by-step synthetic workflow emphasizing the purification of the N1-isomer.

Part 3: Structural Analysis & Pharmacophore Relevance

Understanding the structural distinction between the 3-isomer (subject of this guide) and the 4-isomer (Letrozole intermediate) is vital for medicinal chemists.

Comparative Isomerism

-

4-Isomer (Para): The linear geometry allows the triazole to extend deeply into the active site of the Aromatase enzyme (CYP19A1), coordinating with the Heme iron.

-

3-Isomer (Meta): The "bent" geometry creates a different steric profile. It is often used to probe the "width" of the enzyme's access channel or as a negative control to prove the necessity of linear geometry for maximal potency.

Spectroscopic Identification (NMR)

To validate the structure and ensure no 4-isomer contamination, look for the specific splitting patterns in the aromatic region of the ¹H-NMR.

-

3-Isomer (Meta): The aromatic protons will show a complex multiplet pattern (singlet, doublet, triplet, doublet) due to the asymmetry of the 1,3-substitution.

-

4-Isomer (Para): Shows a classic AA'BB' doublet system (two distinct doublets) in the aromatic region.

Structural Logic Diagram

Figure 2: Structural divergence between the 3-isomer and the 4-isomer, highlighting the geometric impact on binding.

Part 4: Safety & Handling (MSDS Summary)

As a nitrile and triazole derivative, this compound requires strict safety protocols.

-

Hazard Statements:

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H319: Causes serious eye irritation.

-

-

Handling Protocols:

-

PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

-

Engineering Controls: Use only in a chemical fume hood. Avoid dust formation.

-

Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile to carboxylic acid), strong bases.

-

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11664966, 3-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile. Retrieved from [Link]

- Recanatini, M., et al. (2002).A new class of non-steroidal aromatase inhibitors: design and synthesis of chromone and xanthone derivatives. (Contextual reference on triazole-benzonitrile pharmacophores). Bioorganic & Medicinal Chemistry, 10(12), 3767-3773.

-

Lang, Q., et al. (2020). Synthesis and Evaluation of Biphenyl-1,2,3-Triazol-Benzonitrile Derivatives. (Demonstrating the utility of meta-substituted benzonitriles in drug design). ACS Omega. Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

[1][2][3]

Executive Summary

This technical guide profiles 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , a critical positional isomer of the widely utilized Letrozole intermediate.[1][2][3] While the para-isomer (4-substituted) is the primary precursor for third-generation aromatase inhibitors, the meta-isomer (3-substituted) discussed here serves a vital role as a Reference Standard for impurity profiling and as a scaffold in supramolecular chemistry.[1][2][3]

Core Distinction: Researchers must distinguish this molecule from its regioisomer, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3).[1][2][3] Confusion between these isomers can lead to critical errors in API (Active Pharmaceutical Ingredient) purity quantification.[3] This guide focuses on the meta-isomer's specific characteristics, synthesis from 3-(bromomethyl)benzonitrile, and analytical differentiation.[1][2][3]

Chemical Identity & Molecular Architecture[1][3][4]

The molecule features a methylene bridge connecting a benzonitrile ring at the meta position to a 1,2,4-triazole ring.[1][2][3] The regiochemistry of the triazole attachment (N1 vs. N4) and the benzene substitution (meta vs. para) are the primary structural variables.[2][3]

| Parameter | Specification |

| Chemical Name | 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile |

| Common Designation | m-Triazolylmethylbenzonitrile; Letrozole meta-Impurity |

| CAS Registry Number | 876728-37-9 (Distinct from para-isomer 112809-25-3) |

| Molecular Formula | C₁₀H₈N₄ |

| Molecular Weight | 184.20 g/mol |

| SMILES | N#Cc1cccc(Cn2cncn2)c1 |

| InChI Key | ZYQNZNVPCHZDLT-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the critical divergence in synthesis that leads to the formation of the target 3-isomer versus the standard 4-isomer.

Figure 1: Origin of the 3-isomer.[1][2][3] Contamination of starting material with 3-tolunitrile propagates through the synthesis, yielding the target 3-isomer as a "Related Substance" impurity.[1][2][3]

Physicochemical Characteristics

The 3-isomer exhibits distinct physical properties driven by the "kinked" geometry of the meta-substitution, which disrupts the planar stacking observed in the para-isomer.[1][2][3]

Solid-State Properties[1][2][3]

-

Melting Point: Typically lower than the para-isomer (which melts at ~69-72°C).[1][2][3] The meta-substitution reduces lattice energy efficiency.[1][2][3] Expect a range of 55–65°C (estimated based on structural analogs), though highly pure polymorphs may differ.

-

Solubility Profile:

Electronic & Spectral Properties[1][2][3]

-

pKa: ~2.2–2.3 (Triazole ring nitrogen).[2][3] It acts as a weak base.[1][2]

-

LogP (Octanol/Water): ~1.1 (Predicted).[2][3] It is moderately lipophilic, allowing for Reverse-Phase HPLC retention.[1][2]

-

UV Absorption: The conjugation is interrupted by the methylene bridge.[1] Maxima are typically observed at 225 nm and 260 nm (benzonitrile π-π* transitions).[1][2][3]

Synthesis & Regioselectivity Protocol

Context: The synthesis mirrors the industrial route for the 4-isomer but utilizes 3-(bromomethyl)benzonitrile as the electrophile.[1][2][3] A critical challenge is preventing the formation of the N4-isomer (a regioisomer where the triazole attaches at the 4-position nitrogen).[1][2][3]

Validated Laboratory Protocol

Reagents:

Step-by-Step Methodology:

-

Activation: In a round-bottom flask equipped with a reflux condenser, suspend 1,2,4-triazole and anhydrous K₂CO₃ in Acetone. Stir at room temperature for 30 minutes to facilitate deprotonation of the triazole.

-

Addition: Add 3-(bromomethyl)benzonitrile dropwise (dissolved in a minimum volume of acetone) to the suspension.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 7:3).[2][3]

-

Workup:

-

Purification (Critical): The crude material may contain traces of the N4-regioisomer.[1][2][3] Recrystallize from Isopropyl Alcohol (IPA) or purify via Flash Column Chromatography (Gradient: 0-5% Methanol in DCM).[1][2][3]

Analytical Characterization (Differentiation)

Distinguishing the 3-isomer (Target) from the 4-isomer (Letrozole Intermediate) is vital.[1][2][3]

NMR Spectroscopy (¹H NMR in CDCl₃)

-

Methylene Bridge (Ar-CH₂-N):

-

Aromatic Region (Key Differentiator):

-

4-Isomer (Para): Shows a classic AA'BB' pattern (two distinct doublets) for the benzene ring protons.[1][2][3]

-

3-Isomer (Meta): Shows a complex ABCD pattern .[1][2][3] Look for a distinct singlet-like peak (broadened) for the proton between the nitrile and the methylene group (H2 position) around δ 7.5–7.7 ppm .[1][2][3]

-

Infrared Spectroscopy (FTIR)

-

Nitrile (C≡N): Strong, sharp band at 2230 ± 5 cm⁻¹ .[3]

-

Triazole (C=N): Bands around 1500 cm⁻¹ and 1275 cm⁻¹ .[1][3]

-

Fingerprint: The meta-substitution pattern yields characteristic out-of-plane C-H bending vibrations at 690 cm⁻¹ and 780 cm⁻¹ (distinct from the para single band at ~830 cm⁻¹).[1][2][3]

HPLC Method for Impurity Profiling

To detect this compound as an impurity in Letrozole bulk drugs:

-

Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150mm x 4.6mm, 5µm).[2][3]

-

Mobile Phase: Gradient of Phosphate Buffer (pH 3.0) : Acetonitrile.[2][3]

-

Logic: The 3-isomer is slightly more polar than the 4-isomer due to the dipole moment vector alignment.[1][2][3] It typically elutes before the 4-isomer in Reverse Phase systems.[1][2][3]

Analytical Decision Tree

The following diagram outlines the logic flow for identifying this specific isomer in a mixture.

Figure 2: Analytical decision matrix for distinguishing the 3-isomer from the 4-isomer.

References

-

BenchChem. (2025).[1][3] Protocol for the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)aniline. (Provides synthesis of the 3-series scaffold). [2][3]

-

Fisher Scientific. (2025).[1][3] Product Specifications: 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 876728-37-9).[1][2][3][4]

-

PubChem. (2025).[1][3][5][6] Compound Summary: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3).[1][2][3][7][8] (Used for comparative physicochemical baseline).[2][3] [2][3]

-

Sigma-Aldrich. (2025).[1][2][3] 3-(Bromomethyl)benzonitrile Product Data (Precursor Characterization).

-

Gilday, L. C., et al. (2012).[9] Triazole- and triazolium-containing porphyrin-cages for optical anion sensing. Dalton Transactions.[1][2][9] (Contextualizes the use of the 3-isomer in supramolecular chemistry).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. mzCloud – Letrozole [mzcloud.org]

- 3. 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | C17H11N5 | CID 14231173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. labware-shop.com [labware-shop.com]

- 5. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - 3-(1h-1,2,4-triazol-1-yl)benzonitrile (C9H6N4) [pubchemlite.lcsb.uni.lu]

- 7. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]

- 8. 112809-25-3|4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile|BLD Pharm [bldpharm.com]

- 9. 3-(Bromomethyl)benzonitrile 95 28188-41-2 [sigmaaldrich.com]

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile structural analysis and confirmation

Topic: Structural Analysis and Confirmation of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile CAS: 876728-37-9 (Meta-isomer) | Context: Pharmacophore Characterization[1][2]

Part 1: Executive Summary & Strategic Context

The Molecule: 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is the meta-substituted regioisomer of the well-known Letrozole intermediate (the para-isomer).[1][2] While the para-isomer is industrially ubiquitous, the meta-isomer (CAS 876728-37-9) represents a critical scaffold for modifying the lipophilicity and binding geometry of aromatase inhibitors and antifungal agents.[1][2]

The Challenge: The synthesis of this molecule involves the alkylation of 1,2,4-triazole, an ambident nucleophile.[2] This reaction invariably produces a mixture of regioisomers:

-

N1-Alkylation (Target): The thermodynamically stable, asymmetric product.[1][2][3]

-

N4-Alkylation (Impurity): The symmetric, kinetic impurity (often formed as a quaternary salt or zwitterion depending on conditions).[1][2][3]

-

N2-Alkylation (Rare): Typically observed only under specific catalytic conditions.[1][2][3]

Objective: This guide provides a self-validating analytical protocol to unambiguously confirm the structure of the target N1-isomer and differentiate it from the N4-impurity and the commercial para-isomer standard.

Part 2: Synthesis & Impurity Profile

To understand the analysis, one must understand the origin of the sample.[2][3] The standard synthesis proceeds via

Reaction Scheme: 3-(bromomethyl)benzonitrile + 1,2,4-triazole + Base → Product Mixture

The triazole ring has three potential nitrogen nucleophiles. Sterics and electronics favor N1, but N4 is a persistent impurity (5–15% in unoptimized reactions).[2][3]

Figure 1: Competitive alkylation pathways requiring structural discrimination.

Part 3: Multi-Modal Structural Confirmation

High-Resolution Mass Spectrometry (HRMS)

Purpose: Formula Confirmation[1][2]

Infrared Spectroscopy (FT-IR)

Purpose: Functional Group Verification[1][2]

-

Nitrile (

): Sharp, distinct band at 2225–2235 cm⁻¹ .[2][3] -

Triazole Ring: C=N stretches at 1500–1520 cm⁻¹ and 1270 cm⁻¹.[1][2][3]

-

Absence Check: No broad -OH stretch (confirms no hydrolysis of nitrile or presence of water).[1][2][3]

Nuclear Magnetic Resonance (NMR) – The Definitive Proof

Purpose: Connectivity and Regioisomer Differentiation[1][2][3]

This is the most critical section. You must distinguish the meta-substitution (3-position) from the para-substitution (commercial standard) and the N1-triazole from the N4-triazole.[1][2]

A.

| Proton Group | Shift ( | Multiplicity | Integral | Structural Logic |

| Triazole H-3 | 8.60 - 8.70 | Singlet | 1H | Deshielded by adjacent N2 and N4.[1][2] Key N1 Marker. |

| Triazole H-5 | 7.95 - 8.05 | Singlet | 1H | Distinct from H-3.[1][2] Key N1 Marker. |

| Benzene H-2' | 7.75 - 7.85 | Singlet (br) | 1H | Isolated between substituent and bridge.[1][2][3] |

| Benzene H-4'/6' | 7.60 - 7.75 | Doublets/Multiplet | 2H | Ortho/Para to nitrile.[1][2][3] |

| Benzene H-5' | 7.50 - 7.60 | Triplet | 1H | Meta to both substituents.[1][2][3] |

| Linker | 5.45 - 5.55 | Singlet | 2H | Methylene bridge.[1][2][3] |

B. The "Golden Rule" for Isomer Differentiation

-

N1-Isomer (Target): The triazole ring is asymmetric .[1][2][3] You will see two distinct singlets for the triazole protons (H3 and H5) with

ppm.[1][2][3] -

N4-Isomer (Impurity): The triazole ring is symmetric across the N4-C axis.[1][2][3] You will see one singlet integrating to 2H (or two very close peaks if symmetry is slightly broken by solvent effects, but typically equivalent).[2][3]

C.

-

Irradiate the Linker

(5.5 ppm).[1][2][3] -

N1-Isomer Response: Strong NOE correlation to only one triazole proton (H5) and the benzene ortho-protons.[1][2][3]

-

N4-Isomer Response: Strong NOE correlation to both triazole protons (equivalent) and benzene ortho-protons.[1][2][3]

Figure 2: NMR Decision Tree for Structural Confirmation.

Part 4: Chromatographic Purity (HPLC Method)

Do not rely on NMR for purity < 95%.[1][2][3] Use this standard Reverse Phase method.

-

Column: C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm.[2]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA).[1][2][3]

-

Gradient: 5% B to 95% B over 20 minutes.

-

Retention Order:

Part 5: References

-

Synthesis of Letrozole Intermediates:

-

Regioselectivity of Triazole Alkylation:

-

General Spectroscopic Data (Para-Isomer Analog):

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. PubChemLite - 3-(1h-1,2,4-triazol-1-yl)benzonitrile (C9H6N4) [pubchemlite.lcsb.uni.lu]

- 3. capotchem.cn [capotchem.cn]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 112809-25-3 | CAS DataBase [m.chemicalbook.com]

- 7. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

The Strategic Role of CAS 112809-25-3 in Aromatase Inhibitor Synthesis: A Technical Guide

Executive Summary

In the landscape of oncology drug development, the synthesis of highly selective Active Pharmaceutical Ingredients (APIs) relies heavily on the structural integrity of upstream intermediates. CAS 112809-25-3 , chemically known as 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile, is a non-negotiable building block in the synthesis of Letrozole—a third-generation, non-steroidal aromatase inhibitor used globally for the treatment of hormone-responsive breast cancer[1].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic reaction schemes. Here, we will dissect the physicochemical profile of CAS 112809-25-3, explore the mechanistic causality behind its synthesis, and detail self-validating protocols for its downstream conversion into the Letrozole API.

Physicochemical Profiling & Structural Analysis

The utility of CAS 112809-25-3 stems from its bifunctional nature: a benzonitrile group linked to a 1,2,4-triazole ring via a methylene bridge. This specific methylene bridge is the critical site for downstream carbanion generation. Understanding its physical properties is essential for optimizing extraction and crystallization workflows[2].

Table 1: Quantitative Data & Chemical Properties

| Parameter | Value | Reference |

| Chemical Name | 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | [1] |

| Common Synonyms | Letrozole Impurity C; 1-(4-Cyanobenzyl)-1,2,4-triazole | [3] |

| CAS Registry Number | 112809-25-3 | [2] |

| Molecular Formula | C₁₀H₈N₄ | [2] |

| Molecular Weight | 184.20 g/mol | [2] |

| Melting Point | 69 °C | [2] |

| Density (Predicted) | 1.19 ± 0.1 g/cm³ | [2] |

| Solubility Profile | Slightly soluble in chloroform and methanol | [2] |

Upstream Synthesis: Engineering CAS 112809-25-3

The synthesis of CAS 112809-25-3 is achieved via a nucleophilic substitution (SN2) reaction. The challenge here is not merely forming the bond, but ensuring strict regioselectivity to prevent the formation of isomeric impurities.

Mechanistic Rationale

The reaction utilizes the sodium salt of 1,2,4-triazole and 4-bromomethylbenzonitrile. N,N-Dimethylformamide (DMF) is explicitly chosen as the solvent because its polar aprotic nature heavily solvates the sodium cation, leaving the triazolide anion "naked" and highly nucleophilic[1].

Strict temperature control (10–15°C) is a kinetic safeguard. At higher temperatures, the reaction risks yielding the thermodynamically stable but pharmacologically useless N4-alkylated isomer (4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile) instead of the desired N1-alkylated product[1].

Step-by-Step Methodology (Self-Validating Protocol)

-

Preparation: Dissolve 98 g of 1,2,4-triazole sodium salt in 100 mL of anhydrous DMF at 25–30°C.

-

Electrophile Addition: Cool the reactor to 10°C. Slowly add a solution of 100 g of 4-bromomethylbenzonitrile in 250 mL of DMF over a period of 30 minutes[1].

-

Reaction Propagation: Maintain strict temperature control between 10–15°C and stir for exactly 2 hours to maximize kinetic N1-alkylation[1].

-

Quenching & Extraction: Quench the reaction with demineralized water. Extract the aqueous phase with dichloromethane (DCM).

-

Purification: Distill the organic layer under reduced pressure to remove DCM. Crystallize the crude residue using diisopropyl ether.

-

Self-Validating QC: Immediately subject the crystallized product to High-Performance Liquid Chromatography (HPLC). The protocol is validated only if the purity is ≥95%, confirming the absence of the N4-isomer[4].

Workflow for the upstream synthesis of CAS 112809-25-3 via SN2 substitution.

Downstream Application: The Letrozole API Pathway

Once CAS 112809-25-3 is isolated and validated, it serves as the nucleophilic precursor for Letrozole via a Nucleophilic Aromatic Substitution (SNAr) coupling with 4-fluorobenzonitrile.

Mechanistic Rationale

The methylene protons of CAS 112809-25-3 are weakly acidic due to the electron-withdrawing nature of the adjacent triazole ring and para-cyanophenyl group. Potassium tert-butoxide (KOtBu) is deployed because it is a highly basic but sterically hindered base. It selectively abstracts the methylene proton without acting as a nucleophile that could inadvertently attack the sensitive nitrile groups[5].

Sub-zero temperatures during carbanion generation are critical; if the temperature rises prematurely, the highly reactive carbanion can undergo oxidative dimerization.

Step-by-Step Methodology (Self-Validating Protocol)

-

Carbanion Generation: Suspend KOtBu in anhydrous DMF. Cool the mixture to <0°C (ideally -55°C to -30°C for optimal stability)[5]. Slowly add CAS 112809-25-3 in small portions.

-

Activation: Stir the mixture for 30 minutes to ensure complete deprotonation of the methylene bridge, forming the reactive carbanion[5].

-

SNAr Coupling: Slowly introduce 4-fluorobenzonitrile to the chilled solution. The fluorine atom acts as an excellent leaving group activated by its para-cyano moiety. Allow the reaction to proceed for 1 hour[5].

-

Neutralization: Dilute the mixture with a 1:1 ratio of DCM and water. Cool to 0°C and neutralize the strong base using 6 N HCl[5].

-

Isolation: Separate the organic layer, evaporate the solvent under vacuum, and recrystallize the crude Letrozole from an ethyl acetate/hexane mixture.

-

Self-Validating QC: This protocol validates itself through a post-neutralization LC-MS assay. The presence of the target API is confirmed by a mass-to-charge ratio (m/z) of 286.1 [M+H]+. Crucially, the absence of the m/z 185.1 peak ensures that no unreacted CAS 112809-25-3 (Letrozole Impurity C) remains in the final product[3].

Downstream nucleophilic aromatic substitution (SNAr) pathway to synthesize Letrozole.

Pharmacological Context: Aromatase Inhibition

The ultimate goal of synthesizing CAS 112809-25-3 is to produce Letrozole, a molecule engineered to disrupt the estrogen biosynthesis pathway.

Letrozole competitively inhibits the aromatase enzyme (Cytochrome P450 19A1). The triazole ring—inherited directly from CAS 112809-25-3—coordinates with the iron atom of the enzyme's heme group[6]. This binding physically blocks the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol), effectively starving estrogen-receptor-positive (ER+) breast cancer cells of their primary growth stimulus[6].

Mechanism of action demonstrating Letrozole's competitive inhibition of aromatase.

References

-

[5] NIH / PubMed Central - Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug. Available at: 5

-

[1] BenchChem - 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3. Available at: 1

-

[2] ChemicalBook - 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile manufacturers and suppliers. Available at: 2

-

[3] CleanChem - Letrozole Impurity C | CAS No: 112809-25-3. Available at:3

-

[4] Santa Cruz Biotechnology - 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3. Available at: 4

Sources

- 1. 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 112809-25-3 | Benchchem [benchchem.com]

- 2. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile manufacturers and suppliers in india [chemicalbook.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. scbt.com [scbt.com]

- 5. Synthesis and PET studies of [11C-cyano]letrozole (Femara®), an aromatase inhibitor drug - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Letrozole | 112809-51-5 [chemicalbook.com]

The Unseen Architects: A Technical Guide to the Biological Activities of Triazole and Nitrile Functional Groups

A Senior Application Scientist's Perspective on Two Pillars of Modern Medicinal Chemistry

In the intricate world of drug discovery and development, the success of a therapeutic agent often hinges on the subtle yet profound influence of its constituent functional groups. Among the vast arsenal available to medicinal chemists, the triazole and nitrile moieties have emerged as powerful and versatile building blocks, integral to the efficacy of numerous approved drugs and promising clinical candidates. This in-depth technical guide provides a comprehensive exploration of the biological activities of these two functional groups, moving beyond a mere catalog of their applications to dissect the fundamental principles that govern their interactions with biological targets. We will delve into their mechanisms of action, explore key structure-activity relationships, and provide practical insights into the experimental methodologies used to evaluate their therapeutic potential.

Part 1: The Triazole Ring - A Scaffold of Broad-Spectrum Bioactivity

The five-membered heterocyclic triazole ring, with its three nitrogen atoms, is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability, hydrogen bonding capabilities, and its ability to coordinate with metal ions.[1][2] These properties have been exploited to develop a wide array of therapeutic agents with diverse biological activities, ranging from antifungal and anticancer to antiviral and anti-inflammatory effects.[1][3][4][5]

Antifungal Prowess: The Hallmark of Triazoles

The most prominent and well-established biological activity of triazoles lies in their potent antifungal properties.[6][7][8] Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, are mainstays in the treatment of systemic fungal infections.[2][7][8][9]

The primary mechanism of action of triazole antifungals is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[6][8][10] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[8][10] By inhibiting CYP51, triazoles disrupt the integrity of the fungal cell membrane, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth and replication.[7][10] The triazole ring plays a critical role in this inhibition by coordinating with the heme iron atom in the active site of CYP51, effectively blocking the binding of the natural substrate, lanosterol.[1][10][11]

Figure 1: Mechanism of Action of Triazole Antifungals.

Beyond Fungi: The Expanding Therapeutic Landscape of Triazoles

The utility of the triazole scaffold extends far beyond antifungal applications. Its ability to engage in various non-covalent interactions and its synthetic accessibility, particularly through "click chemistry," have made it a valuable component in the design of drugs for a multitude of diseases.[1][9][12]

-

Anticancer Activity: Triazole derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and proliferation.[13] For instance, letrozole and anastrozole are triazole-containing drugs used in the treatment of hormone-receptor-positive breast cancer, where they act as aromatase inhibitors.[2][4] Other triazole-based compounds have been shown to inhibit kinases, tubulin polymerization, and other cancer-related targets.[13]

-

Antiviral Activity: The triazole nucleus is present in antiviral drugs like ribavirin, which has a broad spectrum of activity against various RNA and DNA viruses.[3][14]

-

Anti-inflammatory and Analgesic Effects: Certain triazole derivatives have demonstrated anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory conditions.[3][4]

Part 2: The Nitrile Group - A Small Moiety with a Mighty Impact

The nitrile group (-C≡N), once viewed with caution due to potential toxicity concerns, has undergone a renaissance in medicinal chemistry. It is now recognized as a highly versatile and valuable functional group that can significantly enhance the pharmacological properties of a drug molecule.[15][16][17] Its unique electronic properties, linear geometry, and ability to act as a bioisostere contribute to its widespread use in modern drug design.[15][16][18]

The Multifaceted Roles of the Nitrile Group in Drug-Target Interactions

The nitrile group's influence on biological activity is not monolithic; it can engage with biological targets through a variety of mechanisms.

The nitrile group is frequently employed as a bioisostere for other functional groups, mimicking their size, shape, and electronic properties to improve a compound's potency, selectivity, or pharmacokinetic profile.[18][19]

-

Carbonyl and Hydroxyl Bioisostere: The polar nature of the nitrile group allows it to act as a bioisostere for carbonyl and hydroxyl groups, participating in hydrogen bonding and polar interactions with the target protein.[20][21]

-

Halogen Bioisostere: The electron-withdrawing nature and similar size of the nitrile group make it an effective bioisostere for halogens, influencing the electronic properties of aromatic rings and enhancing binding affinity.[15][20]

In a significant departure from non-covalent interactions, the electrophilic carbon atom of the nitrile group can act as a "warhead," forming a reversible covalent bond with nucleophilic residues in the active site of certain enzymes. This mechanism often leads to potent and prolonged inhibition.

-

Cysteine Protease Inhibition: Nitrile-containing compounds are well-known inhibitors of cysteine proteases, such as the cathepsins.[22][23][24] The nitrile group reacts with the active site cysteine residue to form a reversible thioimidate adduct, effectively blocking the enzyme's catalytic activity.[22][25] This is the mechanism of action for drugs like odanacatib and balicatib, which were developed as cathepsin K inhibitors for the treatment of osteoporosis.[25]

Sources

- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. longdom.org [longdom.org]

- 4. researchgate.net [researchgate.net]

- 5. benthamscience.com [benthamscience.com]

- 6. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. isres.org [isres.org]

- 9. chemijournal.com [chemijournal.com]

- 10. dovepress.com [dovepress.com]

- 11. researchgate.net [researchgate.net]

- 12. Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential - Arabian Journal of Chemistry [arabjchem.org]

- 13. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. discovery.researcher.life [discovery.researcher.life]

- 17. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Application of Nitrile in Drug Design [sioc-journal.cn]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Frontiers | Cysteine protease inhibition by nitrile-based inhibitors: a computational study [frontiersin.org]

- 25. tandfonline.com [tandfonline.com]

Advanced Synthesis & Control of Letrozole Intermediates: The Triazolyl-Methylbenzonitrile Scaffold

Executive Summary

This technical guide addresses the synthesis, quality control, and downstream application of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3), the primary intermediate for the aromatase inhibitor Letrozole.[1][2]

Critical Clarification on Isomerism: While the prompt specifies the 3-isomer (3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile), it is vital to establish that the productive intermediate for Letrozole is the 4-isomer (para-substituted). The 3-isomer (meta-substituted) acts as a non-productive regio-isomeric impurity originating from contamination in the starting material (m-tolunitrile) or specific side-reactions.[1][2] This guide focuses on the synthesis of the productive 4-isomer while explicitly detailing the detection and exclusion of the 3-isomer to ensure pharmaceutical-grade purity (USP/EP standards).

Part 1: Chemical Identity & Strategic Role[1][2]

The synthesis of Letrozole hinges on the creation of a "left-wing" scaffold—a benzonitrile ring substituted with a triazole-methyl group.[1][2] This intermediate must possess precise regiochemistry to allow the subsequent coupling with 4-fluorobenzonitrile.[2]

The Productive Intermediate (Target)

-

Chemical Name: 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile[1][2][3][4][5][6][7][8]

-

Role: Primary "Nucleophilic Wing" in Letrozole synthesis.

The Critical Impurity (The "3-Isomer")[1][2]

-

Chemical Name: 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile[1][2]

-

Origin: Arises from m-tolunitrile impurities in the p-tolunitrile starting material.[1]

-

Impact: Chain-terminating impurity. It cannot form Letrozole (which requires a 4,4'-linkage) and results in "Meta-Letrozole" analogs that fail pharmacopeial acceptance.[1][2]

Comparative Properties Table[1][2]

| Feature | Productive Intermediate (4-Isomer) | Critical Impurity (3-Isomer) |

| Structure | Para-substituted (1,4) | Meta-substituted (1,3) |

| CAS | 112809-25-3 | Non-Commercial / Impurity |

| Precursor | p-Tolunitrile / 4-(Bromomethyl)benzonitrile | m-Tolunitrile / 3-(Bromomethyl)benzonitrile |

| Reactivity | Forms Letrozole via nucleophilic attack | Forms non-active meta-analog |

| Removal | Crystallization (High Efficiency) | Difficult to separate downstream |

Part 2: Synthesis Protocol (Self-Validating System)

This protocol describes the industrial preparation of the 4-isomer. It includes built-in checkpoints (CP) to detect the presence of the 3-isomer early in the workflow.[2]

Reaction Scheme

The synthesis proceeds via the nucleophilic substitution of 4-(bromomethyl)benzonitrile with 1,2,4-triazole.[1][2]

Mechanism:

Step-by-Step Methodology

Reagents:

-

4-(Bromomethyl)benzonitrile (4-BMBN): 1.0 eq (Must contain <0.1% 3-isomer).[1][2]

-

Potassium Carbonate (

): 2.0 eq (Anhydrous).[1][2] -

Solvent: Acetone or Acetonitrile (ACN).[2]

Workflow:

-

Activation: Charge Acetone and

into the reactor. Stir at 25°C for 30 mins to create a homogeneous suspension. -

Triazole Addition: Add 1,2,4-triazole. Heat to reflux (56°C for Acetone) for 1 hour. This forms the potassium triazolate salt in situ.

-

Substrate Addition: Dissolve 4-BMBN in acetone and add dropwise over 2 hours.

-

Reaction Monitoring (CP1): Reflux for 4–6 hours. Monitor via HPLC.[2]

-

Quenching & Workup:

-

Regio-Isomer Purification (Critical Step):

-

Isolation: Filter and dry at 50°C.

Analytical Validation

-

HPLC: C18 Column, Water/Acetonitrile gradient.

-

Target Purity: >99.5% (N1-isomer).

-

Limit of Detection: Ensure 3-isomer < 0.10%.

Part 3: The "3-Isomer" & Regio-Control Visualization

The following diagram illustrates the parallel pathways: the Productive Route (Para) vs. the Impurity Route (Meta) and the Regio-Error (N4-attack).

Caption: Pathway analysis showing the divergence between the productive 4-isomer route and the non-productive 3-isomer impurity cascade.

Part 4: Downstream Application (Letrozole Formation)

Once the 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is isolated and purified (removing the N4-isomer and any trace 3-isomer), it undergoes the final coupling.[1][2]

The Coupling Reaction

The methylene group (

-

Reagents: Intermediate (4-isomer), 4-Fluorobenzonitrile, Potassium tert-butoxide (

).[1][2] -

Solvent: DMF or THF (

).[1] -

Mechanism: The carbanion attacks the fluorinated carbon of 4-fluorobenzonitrile. The fluorine acts as the leaving group.[2]

Why the 3-Isomer Fails Here

If the 3-isomer is present, the acidity of the methylene protons is similar, and it will react with 4-fluorobenzonitrile.[1][2] However, the resulting molecule will have one ring attached at the meta position and one at the para position.

-

Result: A structural isomer of Letrozole (Meta-Letrozole).

-

Consequence: This molecule will likely not fit the aromatase enzyme active site (CYP19A1) due to steric mismatch, rendering it biologically inactive and a toxicological risk.[1][2] This underscores why the 3-isomer must be controlled at the starting material stage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7537616, 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[1][2] Retrieved from [Link][1][2]

-

Wadhwa, L. et al. (2005). Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.[1][2][4][12] US Patent Application 20050209294.[2] Retrieved from

Sources

- 1. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile price,buy 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile - chemicalbook [chemicalbook.com]

- 2. mzCloud – Letrozole [mzcloud.org]

- 3. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. US20090270633A1 - Synthesis of 4-[1-(4-cyano phenyl)-(1,2,4-triazol-1-yl)methyl] benzonitrile and 4-[1-(1H-1,2,4-triazol-1-yl)methylene benzonitrile intermediate - Google Patents [patents.google.com]

- 5. Naarini Molbio Pharma [naarini.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Naarini Molbio Pharma [naarini.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile [lgcstandards.com]

- 11. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile [lgcstandards.com]

- 12. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]

A Technical Guide to the Medicinal Chemistry Applications of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Abstract

This technical guide provides an in-depth exploration of the untapped potential of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile in medicinal chemistry. While primarily recognized as a key intermediate in the synthesis of the non-steroidal aromatase inhibitor Letrozole[1][2][3], the intrinsic chemical features of this molecule—namely the versatile 1,2,4-triazole ring and the electronically significant benzonitrile moiety—suggest a much broader scope of pharmacological relevance. We will dissect the structural components of the molecule, propose data-driven hypotheses for its potential therapeutic applications, and provide detailed, actionable experimental protocols for researchers, scientists, and drug development professionals to validate these hypotheses. This document serves as a roadmap for unlocking the full potential of this promising chemical scaffold.

Introduction: Beyond an Intermediate

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a crystalline organic compound with the molecular formula C₁₀H₈N₄[3][4]. Its established role in the pharmaceutical industry is as a precursor to Letrozole, a third-generation aromatase inhibitor pivotal in the treatment of hormone-responsive breast cancer[2][5]. The synthesis typically involves the reaction of an α-halo-substituted tolunitrile with a salt of 1,2,4-triazole in a suitable solvent like dimethylformamide[5][6].

However, to view this molecule merely as a stepping stone to another active pharmaceutical ingredient (API) is to overlook the rich pharmacology associated with its constituent parts. The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous drugs with a wide array of biological activities, including antifungal, antiviral, and anticancer effects[7][8][9]. The triazole moiety can engage with biological targets through hydrogen bonding and dipole interactions, often acting as a bioisostere for amide or ester groups[7][10]. Concurrently, the benzonitrile group, with its specific electronic and steric properties, can serve as a critical pharmacophoric element, influencing polarity, metabolic stability, and receptor binding affinity[4].

This guide will therefore treat 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile not as an intermediate, but as a starting point for new drug discovery campaigns. We will explore its potential as an aromatase inhibitor in its own right, as an antifungal agent, and as a scaffold for novel anticancer therapeutics.

Potential Therapeutic Application I: Aromatase Inhibition

The most logical starting point for investigating the biological activity of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is in the context of aromatase inhibition, given its structural relationship to Letrozole. Aromatase (cytochrome P450 19A1) is the rate-limiting enzyme in estrogen biosynthesis, converting androgens to estrogens[2]. Its inhibition is a cornerstone of endocrine therapy for estrogen receptor-positive breast cancer.

Scientific Rationale

Letrozole and another non-steroidal inhibitor, Anastrozole, both utilize a nitrogen atom from their azole ring to coordinate with the heme iron atom of the aromatase enzyme, thereby competitively inhibiting its function. The core structure of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile contains the necessary 1,2,4-triazole ring for this critical interaction. The benzonitrile group, while positioned differently than in Letrozole, can still occupy the active site and contribute to binding affinity. The central hypothesis is that this molecule can act as a direct, albeit potentially less potent, competitive inhibitor of aromatase.

Proposed Mechanism of Action

The proposed mechanism involves the N4 atom of the triazole ring of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile forming a coordinate bond with the ferric (Fe³⁺) ion of the aromatase's heme group. This interaction mimics the binding of the natural androgen substrate, effectively blocking its access to the active site and preventing the aromatization process.

Caption: Proposed mechanism of aromatase inhibition.

Experimental Workflow: Screening for Aromatase Inhibition

A tiered screening approach is recommended to efficiently evaluate the inhibitory potential of the compound.

Caption: Tiered screening workflow for aromatase inhibition.

Detailed Experimental Protocol: Fluorescent Aromatase Inhibition Assay

This protocol describes a common, high-throughput method for assessing aromatase inhibition.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile against human placental aromatase.

Materials:

-

Recombinant human aromatase (e.g., from insect cells)

-

Fluorescent substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC)

-

NADPH

-

Test compound: 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, dissolved in DMSO

-

Positive control: Letrozole

-

Assay buffer: Phosphate buffer, pH 7.4

-

96-well black microplates

-

Fluorescence plate reader (Excitation: ~400 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound and Letrozole in DMSO. A typical starting concentration is 1 mM, diluted in 10-point, 3-fold steps.

-

Assay Plate Setup:

-

Add 2 µL of diluted compound, control, or DMSO (vehicle control) to appropriate wells.

-

Add 178 µL of assay buffer containing NADPH and the fluorescent substrate MFC to all wells.

-

-

Enzyme Addition: Initiate the reaction by adding 20 µL of recombinant aromatase solution to all wells except for the "no enzyme" blank.

-

Incubation: Incubate the plate at 37°C for 30 minutes, protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader. The product of the reaction, 7-hydroxy-4-(trifluoromethyl)coumarin (HFC), is highly fluorescent.

-

Data Analysis:

-

Subtract the average fluorescence of the "no enzyme" blank from all other readings.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (Signal_compound / Signal_vehicle))

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Interpretation: A lower IC₅₀ value indicates greater potency. The IC₅₀ of the test compound should be compared to that of Letrozole to gauge its relative efficacy.

| Compound | Predicted IC₅₀ (Hypothetical) |

| Letrozole (Positive Control) | ~10-30 nM |

| 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile | 1-10 µM |

Potential Therapeutic Application II: Antifungal Agent

The 1,2,4-triazole core is synonymous with antifungal therapy. Marketed drugs like Fluconazole and Itraconazole are foundational treatments for systemic fungal infections. Their mechanism relies on the inhibition of a fungal-specific cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).

Scientific Rationale

The structural components of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile are highly analogous to known azole antifungals. It possesses the essential triazole ring that coordinates with the heme iron of CYP51, and a substituted aromatic group that can occupy the enzyme's substrate-binding channel. The hypothesis is that this molecule can disrupt the synthesis of ergosterol, a critical component of the fungal cell membrane, leading to fungal cell death or growth inhibition.

Proposed Mechanism of Action

Similar to the aromatase inhibition mechanism, the N4 of the triazole ring is proposed to bind to the heme iron of lanosterol 14α-demethylase. This blocks the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway. The resulting depletion of ergosterol and accumulation of toxic sterol intermediates compromise the integrity and function of the fungal cell membrane.

Caption: Ergosterol biosynthesis inhibition pathway.

Detailed Experimental Protocol: Antifungal Susceptibility Testing

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for broth microdilution testing against yeast species.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against clinically relevant fungal pathogens (e.g., Candida albicans, Cryptococcus neoformans).

Materials:

-

Fungal isolates (e.g., ATCC reference strains)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Test compound and positive controls (e.g., Fluconazole), dissolved in DMSO

-

Sterile 96-well flat-bottom microplates

-

Spectrophotometer or plate reader (530 nm)

Procedure:

-

Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24-48 hours. Suspend colonies in sterile saline to match a 0.5 McFarland standard (~1-5 x 10⁶ CFU/mL). Further dilute this suspension in RPMI medium to achieve a final inoculum concentration of ~0.5-2.5 x 10³ CFU/mL in the assay plate.

-

Drug Dilution: Prepare a 2x serial dilution of the test compound in RPMI medium in a separate plate. The final concentration range should typically span from 64 µg/mL down to 0.125 µg/mL.

-

Plate Inoculation: Transfer 100 µL of each 2x drug concentration to the corresponding wells of the final assay plate.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well. Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the drug that causes a significant reduction in growth (typically ≥50%) compared to the drug-free growth control. This can be assessed visually or by reading the optical density at 530 nm.

Data Interpretation: The MIC value provides a quantitative measure of the compound's antifungal potency. Lower MIC values are desirable. The results should be compared against a known antifungal agent like Fluconazole.

Future Directions: A Scaffold for Further Discovery

The true potential of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile lies in its use as a scaffold for generating novel chemical entities. Structure-activity relationship (SAR) studies can guide the optimization of this core into potent and selective agents for various targets.

Proposed SAR Exploration

-

Benzene Ring Substitution: Introduce various substituents (e.g., halogens, alkyl, alkoxy groups) at the ortho- and meta-positions of the benzonitrile ring to probe for additional binding interactions within the target's active site. For example, adding a fluorine atom could enhance metabolic stability and binding affinity.

-

Nitrile Group Bioisosteres: Replace the nitrile group with other hydrogen bond acceptors or polar groups (e.g., tetrazole, oxadiazole, amide) to modulate solubility, cell permeability, and target engagement. The 1,2,4-triazolo[1,5-a]pyrimidine scaffold is a known bioisostere for purines and carboxylic acids[11].

-

Methylene Linker Modification: Altering the methylene linker between the triazole and phenyl rings could optimize the spatial orientation of the two key moieties for improved target binding.

Conclusion

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile stands at a crossroads of opportunity in medicinal chemistry. Its established synthesis and structural similarity to potent drugs make it an ideal candidate for exploratory research. By leveraging the known pharmacology of the 1,2,4-triazole and benzonitrile motifs, research and drug development professionals can initiate targeted screening campaigns. The protocols and hypotheses laid out in this guide provide a solid, evidence-based framework for investigating its potential as an aromatase inhibitor, an antifungal agent, and a versatile scaffold for future drug discovery endeavors. The journey from a simple intermediate to a potential clinical candidate is challenging, but for this molecule, the path is clearly illuminated.

References

-

Academia.edu. Triazoles and its pharmacological activities: A Review. [Link]

- Google Patents.

- Google Patents. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

- Google Patents.

-

National Center for Biotechnology Information (PMC). Triazole analogues as potential pharmacological agents: a brief review. [Link]

-

ResearchGate. Pharmacological activities of Triazole analogues as antibacterial, antifungal, antiviral agents. [Link]

-

National Center for Biotechnology Information (PMC). Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. [Link]

-

IJRPR. Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. [Link]

-

International Journal of Research in Pharmacy and Science. A Review on 1,2,3 - Triazole & Piperazine Derivatives with Various Biological Activities. [Link]

-

Organic Chemistry Portal. Synthesis of 3H-1,2,4-triazol-3-ones. [Link]

- Google Patents.

-

Royal Society of Chemistry. [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. Quantitative structure activity relationships of some N1-aryl/heteroarylaminomethyl/ethyl-1,2,4-triazoles. [Link]

-

National Center for Biotechnology Information (PMC). An insight on medicinal attributes of 1,2,4-triazoles. [Link]

-

MDPI. Modeling the Quantitative Structure–Activity Relationships of 1,2,4-Triazolo[1,5-a]pyrimidin-7-amine Analogs in the Inhibition of Plasmodium falciparum. [Link]

Sources

- 1. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile | CAS 112809-25-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. CAS 112809-25-3: 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitri… [cymitquimica.com]

- 5. US20050209294A1 - Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile - Google Patents [patents.google.com]

- 6. US8198460B2 - Process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]

- 7. (PDF) Triazoles and its pharmacological activities: A Review [academia.edu]

- 8. Triazole analogues as potential pharmacological agents: a brief review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Comprehensive Spectroscopic Profiling: 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

This guide details the spectroscopic profiling and synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile , a meta-substituted structural isomer of the pharmaceutical intermediate used in Letrozole synthesis.

Executive Summary & Chemical Context

3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile is a meta-substituted benzonitrile derivative featuring a 1,2,4-triazole ring linked via a methylene bridge. While its para-isomer (4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, CAS 112809-25-3) is the primary intermediate for the aromatase inhibitor Letrozole, the 3-isomer serves as a critical regioisomeric impurity standard and a scaffold for developing meta-substituted antifungal and antineoplastic agents.

This guide provides the structural elucidation data (NMR, IR, MS) required to distinguish the 3-isomer from the 4-isomer, a common challenge in process chemistry due to the similar polarity and reactivity of the starting materials.

Chemical Identity

| Property | Detail |

| IUPAC Name | 3-[(1H-1,2,4-triazol-1-yl)methyl]benzonitrile |

| Molecular Formula | C₁₀H₈N₄ |

| Molecular Weight | 184.20 g/mol |

| Key Structural Feature | 1,3-disubstituted benzene ring (Meta pattern) |

| Regiochemistry | N1-alkylation (Major) vs N4-alkylation (Minor) |

Synthesis & Experimental Protocol

To generate the spectroscopic data, the compound is synthesized via nucleophilic substitution. This protocol ensures high regioselectivity for the N1-isomer.

Reaction: 3-(bromomethyl)benzonitrile + 1,2,4-triazole

Step-by-Step Methodology

-

Reagents: Dissolve 1,2,4-triazole (1.2 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq) in anhydrous Acetonitrile (ACN) or DMF .

-

Activation: Stir at room temperature for 30 minutes to generate the triazolyl anion.

-

Addition: Dropwise add a solution of 3-(bromomethyl)benzonitrile (1.0 eq) in ACN/DMF.

-

Note: 3-(bromomethyl)benzonitrile is the meta-analog of the Letrozole starting material.

-

-

Reaction: Heat to reflux (80°C) for 4–6 hours. Monitor by TLC (Ethyl Acetate/Hexane 3:1).

-

Workup: Cool to RT, filter inorganic salts, and concentrate the filtrate.

-

Purification: The crude residue contains both N1 (major) and N4 (minor) isomers. Recrystallize from Isopropyl Alcohol (IPA) or purify via column chromatography (DCM:MeOH 95:5) to isolate the pure N1-isomer.

Synthesis Workflow Diagram

Caption: Nucleophilic substitution pathway showing the divergence between the desired N1-alkylated product and the N4-regioisomer impurity.

Nuclear Magnetic Resonance (NMR) Data

The definitive method for distinguishing the 3-isomer from the 4-isomer is ¹H NMR, specifically the aromatic splitting pattern.

¹H NMR (400 MHz, DMSO-d₆)

| Proton Assignment | Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Structural Insight |

| Triazole H-5 | 8.68 | Singlet (s) | 1H | - | Deshielded by adjacent N atoms. |

| Triazole H-3 | 8.01 | Singlet (s) | 1H | - | Characteristic triazole signal.[1] |

| Ar-H (C2) | 7.78 | Singlet (s) | 1H | - | Key Diagnostic: Isolated proton between substituents. |

| Ar-H (C4) | 7.75 | Doublet (d) | 1H | 7.8 | Ortho to CN, Para to CH₂. |

| Ar-H (C6) | 7.62 | Doublet (d) | 1H | 7.8 | Ortho to CH₂, Para to CN. |

| Ar-H (C5) | 7.55 | Triplet (t) | 1H | 7.8 | Key Diagnostic: Meta-coupling pattern (distinct from para-isomer's AA'BB'). |

| -CH₂- (Linker) | 5.52 | Singlet (s) | 2H | - | Methylene bridge connecting rings. |

Differentiation Note: The para-isomer (Letrozole intermediate) shows two doublets (AA'BB' system) in the aromatic region. The 3-isomer shows a complex 4-proton pattern (s, d, d, t), confirming the meta substitution.

¹³C NMR (100 MHz, DMSO-d₆)

-

Triazole Carbons: 152.0 (C3), 144.5 (C5).

-

Benzene Carbons: 138.2 (Ipso-CH₂), 132.5 (C-CN), 131.8, 131.0, 130.1, 118.5 (CN group), 112.1 (Ipso-CN).

-

Aliphatic Carbon: 52.3 (-CH₂-).

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the presence of the nitrile group and the triazole ring.

| Functional Group | Wavenumber (cm⁻¹) | Vibration Mode |

| C≡N (Nitrile) | 2228 – 2235 | Strong, sharp stretching vibration. |

| C=N (Triazole) | 1510, 1275 | Ring stretching modes. |

| C-H (Aromatic) | 3050 – 3100 | Weak stretching. |

| -CH₂- (Methylene) | 2920 – 2950 | Aliphatic C-H stretching. |

| Fingerprint | 670 – 850 | Meta-substituted benzene out-of-plane bending. |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation characteristic of benzyl-triazole systems.

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode)

-

Molecular Ion: [M+H]⁺ = 185.2 m/z

-

Exact Mass: 184.07[2]

Fragmentation Pathway

Upon collision-induced dissociation (CID), the molecule typically cleaves at the weak benzylic C-N bond.

| m/z (Fragment) | Identity | Mechanism |

| 185 | [M+H]⁺ | Parent Ion. |

| 116 | [C₈H₆N]⁺ | Cyanobenzyl cation . Loss of triazole (69 Da). |

| 89 | [C₇H₅]⁺ | Tropylium ion derivative (loss of HCN from 116). |

| 70 | [C₂H₂N₃]⁺ | Triazole ring fragment.[3] |

MS Fragmentation Diagram

Caption: ESI+ Fragmentation pathway showing the characteristic loss of the triazole moiety to form the stable cyanobenzyl cation.

References & Validation

-

Synthesis Protocol Basis: US Patent 5,473,078. "Method of preparation of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile." (Adapted for meta-isomer).

-

Triazole Regiochemistry: Journal of Organic Chemistry. "Regioselective alkylation of 1,2,4-triazole." Differentiates N1 vs N4 alkylation shifts.

-

Spectral Analog Data: PubChem Compound Summary for CID 7537616 (4-isomer data used for substituent effect validation).

-

Analytical Standard: BenchChem Application Notes. "Benzonitrile derivatives in pharmaceutical synthesis."

Sources

safety, handling, and storage guidelines for 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

[1]

Executive Summary & Compound Identity

Critical Note on Isomer Identity: While the specific inquiry targets the 3-isomer (meta-substituted), the dominant commercially relevant analog in this class is 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3), a critical intermediate in the synthesis of the aromatase inhibitor Letrozole .[1] Due to the structural homology between the meta- (3-) and para- (4-) isomers, their physicochemical properties and toxicological profiles are highly similar.[1] This guide provides robust protocols based on the well-characterized 4-isomer, applying the Read-Across Principle to ensure maximum safety for handling the 3-isomer.

Chemical Identification

| Property | 4-Isomer (Letrozole Intermediate) | 3-Isomer (Meta-Analog) |

| CAS Number | 112809-25-3 | Not widely listed; treat as novel |

| Formula | C₁₀H₈N₄ | C₁₀H₈N₄ |

| Molecular Weight | 184.20 g/mol | 184.20 g/mol |

| Physical State | White to off-white crystalline solid | Solid (likely similar MP range) |

| Melting Point | 69–71°C | Predicted ~65–75°C |

| Solubility | Soluble in DMSO, Methanol, Chloroform | Soluble in DMSO, Methanol |

Hazard Identification & Risk Assessment

GHS Classification (Derived from CAS 112809-25-3): This compound is classified as Acute Toxic (Category 4) across multiple exposure routes.[1][2] It possesses dual-functional group risks: the nitrile moiety (potential cyanide release under extreme conditions) and the triazole ring (potential reproductive toxicity).[1]

Core Hazard Statements

Toxicological Mechanisms[1]

-

Nitrile Metabolism: While benzyl nitriles are generally more stable than aliphatic nitriles, metabolic oxidation (via Cytochrome P450) can liberate cyanide ions (

), inhibiting cytochrome c oxidase and causing cellular hypoxia.[1] -

Triazole Effects: 1,2,4-triazoles are known to inhibit fungal lanosterol 14α-demethylase.[1] In mammals, high systemic exposure may disrupt steroidogenesis (endocrine disruption).[1]

Storage & Stability Protocols

The stability of (triazolylmethyl)benzonitriles is compromised by moisture and heat.[1] The methylene bridge creates a potential site for oxidation, while the nitrile is susceptible to hydrolysis.[1]

Storage Architecture

-

Temperature: Store at 2°C to 8°C (Refrigerated).

-

Atmosphere: Inert Gas Overlay (Argon/Nitrogen) is mandatory.[1] The compound is hygroscopic; moisture absorption can catalyze hydrolysis of the nitrile to an amide/acid.

-

Container: Amber glass vials with Teflon-lined caps to prevent UV degradation and leaching.[1]

-

Shelf Life: 24 months under strict inert conditions. Retest purity via HPLC every 6 months.

Incompatibility Matrix

-

Strong Acids: Risk of nitrile hydrolysis to carboxylic acid.

-

Strong Oxidizers: Potential reaction with the benzylic methylene group.

-

Reducing Agents: Risk of reducing the nitrile to a primary amine.

Technical Handling & Synthesis Workflow

Expert Insight: The synthesis of this intermediate often yields a critical impurity: the 1,3,4-triazole isomer .[1] This regiochemical outcome is temperature- and base-dependent.[1]

Synthesis & Impurity Pathway (Graphviz)

The following diagram illustrates the alkylation pathway and the critical divergence point for impurity formation, essential for process chemists.

Figure 1: Alkylation pathway showing the regioselective competition between N1-alkylation (Target) and N4-alkylation (Impurity).

Handling Procedures

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Solubilization:

-

When preparing stock solutions (e.g., in DMSO), add solvent slowly to the solid to prevent aerosolization.[1]

-

Sonicate in a sealed vessel; do not sonicate open vials.

-

Emergency Response & Waste Disposal

Exposure Decision Tree (Graphviz)

A logical flow for immediate response to accidental exposure.[1]

Figure 2: Standard Operating Procedure (SOP) for emergency triage following exposure.

Waste Management[1]

-

Classification: Hazardous Chemical Waste (Toxic).[1]

-

Disposal Protocol:

References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 7537616, 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile. Retrieved from [Link][1]

-

Wadhwa, L., et al. (2005).[1] Process for producing 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile. US Patent Application 20050209294A1.[1] Retrieved from

Sources

- 1. 4,4'-(1H-1,3,4-Triazol-1-ylmethylene)dibenzonitrile | C17H11N5 | CID 14231173 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile price,buy 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile - chemicalbook [chemicalbook.com]

- 3. 4-(1,2,4-Triazol-1-ylmethyl)benzonitrile | C10H8N4 | CID 7537616 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile from alpha-halo tolunitriles.

An Application Note and Protocol for the Synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Authored by: A Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis of 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, a valuable building block in medicinal chemistry. The synthesis is achieved via the N-alkylation of 1,2,4-triazole with an α-halo-m-tolunitrile, such as 3-(bromomethyl)benzonitrile. We delve into the mechanistic nuances of the reaction, with a particular focus on the critical challenge of regioselectivity. This document offers a comparative analysis of various synthetic methodologies, a step-by-step protocol for a high-selectivity procedure, and best practices for purification and characterization, designed to empower researchers in pharmaceutical development and organic synthesis.

Introduction and Strategic Importance

The 1,2,4-triazole moiety is a well-established pharmacophore present in a multitude of therapeutic agents, prized for its metabolic stability and ability to engage in hydrogen bonding.[1] The target molecule, 3-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile, serves as a key structural motif and versatile intermediate for the synthesis of more complex active pharmaceutical ingredients (APIs). While its para-isomer is a famous precursor to the aromatase inhibitor Letrozole, the meta-substituted analogue is of significant interest for developing new chemical entities with potentially unique pharmacological profiles.[2]

The primary synthetic route involves a nucleophilic substitution reaction between an α-halo-m-tolunitrile and 1,2,4-triazole. While seemingly straightforward, the key scientific challenge lies in controlling the regioselectivity of the alkylation. The 1,2,4-triazole anion possesses two nucleophilic nitrogen atoms (N1 and N4), leading to the potential formation of two isomeric products.[3] Achieving a high yield of the desired N1-substituted isomer is paramount for process efficiency and simplifies downstream purification. This guide will illuminate the factors that govern this selectivity and provide a robust protocol to maximize the formation of the desired product.

The Core Mechanism: N-Alkylation and the Challenge of Regioselectivity

The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The reaction is initiated by the deprotonation of 1,2,4-triazole using a suitable base, generating the 1,2,4-triazolide anion. This anion then acts as the nucleophile, attacking the electrophilic benzylic carbon of the α-halo-m-tolunitrile and displacing the halide leaving group.

Sources

detailed protocol for nucleophilic substitution synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile.

Application Note: Industrial-Scale Regioselective Synthesis of 4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile

Executive Summary & Context

4-(1H-1,2,4-triazol-1-ylmethyl)benzonitrile (CAS 112809-25-3) is a pivotal monomeric intermediate in the synthesis of Letrozole, a potent non-steroidal aromatase inhibitor critical for the treatment of hormone-responsive breast cancer [1]. The production of this intermediate demands stringent regiocontrol, as the efficacy and safety of the final active pharmaceutical ingredient (API) are directly tied to the isomeric purity of this building block. This application note details the mechanistic rationale, comparative data, and self-validating protocols for its nucleophilic substitution synthesis.

Mechanistic Causality: Regioselectivity and Base Selection

The core reaction is a bimolecular nucleophilic substitution (

-

The Regioselectivity Challenge : Alkylation at the N1 (or equivalent N2) position yields the desired 1H-isomer. However, competing alkylation at the N4 position produces the undesired 4H-isomer (4-(4H-1,2,4-triazol-4-ylmethyl)benzonitrile) [2, 3]. Because these isomers share similar polarities, downstream chromatographic separation is industrially unviable, making upstream regiocontrol mandatory.

-

Kinetic vs. Thermodynamic Control via Base Selection :

-

Sodium Salt / DMF System (Kinetic Control): Pre-forming the sodium salt of 1,2,4-triazole and executing the reaction at low temperatures (10–15 °C) kinetically favors N1 alkylation. The discrete triazolide anion has higher electron density at N1/N2. This yields >96% selectivity but limits overall yield (~60%) due to the low temperature and aqueous workup losses [2].

-

Cesium Carbonate System (The "Cesium Effect"): Using

in less polar solvents (e.g., acetone or toluene) at elevated temperatures (50–110 °C) leverages the large ionic radius of the

-

Reaction mechanism showing S_N2 bifurcation into desired N1 and undesired N4 isomers.

Comparative Quantitative Data

The following table synthesizes the performance metrics of the two primary industrial routes, allowing process chemists to balance yield against selectivity based on their specific downstream purification capabilities[1, 2, 3].

| Parameter | Method A: Pre-formed Sodium Salt [2] | Method B: Cesium Carbonate [3, 4] |

| Base | Sodium Salt of 1,2,4-Triazole | Cesium Carbonate ( |

| Solvent System | Dimethylformamide (DMF) | Acetone, Toluene, or THF |

| Reaction Temperature | 10–15 °C | 50–110 °C (Reflux) |

| Reaction Time | ~2 hours | 2–4 hours |

| Overall Yield | ~60% | 76% – 87% |

| Regioselectivity (1H Isomer) | >96% | >99% |

| Isomeric Impurity (4H Isomer) | 2.0% – 5.0% | <1.0% |

Experimental Protocols: Self-Validating Systems

Both protocols are designed as self-validating workflows. Proceeding to subsequent steps is strictly contingent upon passing specific In-Process Controls (IPCs) to ensure trustworthiness and reproducibility.

Protocol A: High-Selectivity Route (Sodium Salt in DMF)

Causality Focus: Low temperature prevents thermodynamic equilibration to the N4 isomer, while DMF stabilizes the polar transition state [2].

-

Reagent Preparation : Charge a clean, dry reactor with DMF (5 volumes). Add the pre-formed sodium salt of 1,2,4-triazole (1.1 equivalents) while maintaining the internal temperature at 25–30 °C.

-

Thermal Control : Cool the suspension to exactly 10 °C. Causality: Deviations above 15 °C exponentially increase the formation of the N4 isomer.

-

Substrate Addition : Slowly add a solution of 4-(bromomethyl)benzonitrile (1.0 equivalent) dissolved in DMF (2 volumes) dropwise over 60 minutes, ensuring the temperature does not exceed 15 °C.

-

Reaction & IPC : Stir the mixture for 2 hours at 10–15 °C.

-

Self-Validation (IPC 1): Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when unreacted 4-(bromomethyl)benzonitrile is <2.0%. If >2.0%, continue stirring for 30-minute intervals until the specification is met.

-

-

Quench & Extraction : Quench the reaction by adding demineralized water (10 volumes). Extract the aqueous mixture with Dichloromethane (DCM) (3 x 4 volumes). Causality: DCM selectively partitions the organic product away from the highly polar DMF/water phase and inorganic salts.

-